3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
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Overview
Description
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a complex organic molecule with significant interest in various scientific fields This compound features a pyrrolopyrimidine core, which is a structure commonly found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the oxolan ring and the hydroxyl groups. Key steps include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.
Oxolan Ring Formation: The oxolan ring is introduced via glycosylation reactions, often using protected sugar derivatives.
Hydroxyl Group Introduction: Hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the pyrrolopyrimidine core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one: can be compared with other similar compounds such as:
Guanosine: A nucleoside with a similar oxolan ring but different base structure.
Adenosine: Another nucleoside with a different base but similar sugar moiety.
Cytidine: Similar in structure but with a different base, used in various biochemical studies.
The uniqueness of This compound lies in its specific combination of the pyrrolopyrimidine core and the oxolan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O5 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19) |
InChI Key |
GCNYJWODKQPZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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